

# Comprehensive Spectroscopic Profiling of 2-Methyl-1,3-oxathiane: A Technical Guide

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## Compound of Interest

Compound Name:	2-Methyl-1,3-oxathiane
CAS No.:	19134-37-3
Cat. No.:	B102236

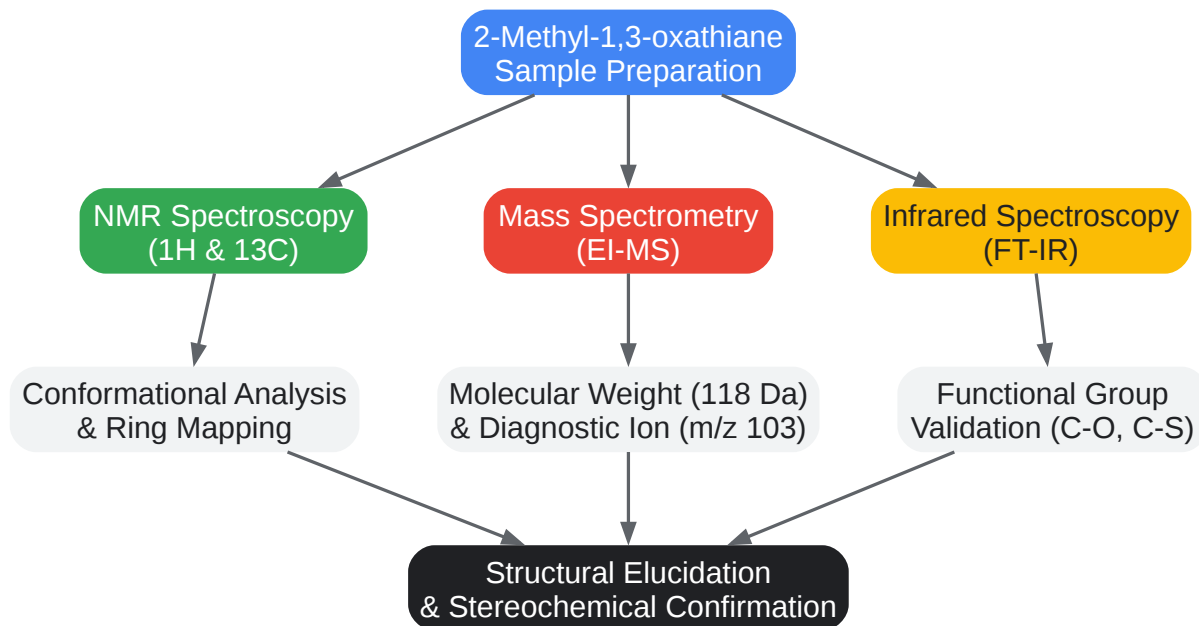
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## Executive Summary

**2-Methyl-1,3-oxathiane** (C<sub>5</sub>H<sub>10</sub>OS) is a saturated, six-membered heterocyclic compound featuring oxygen and sulfur atoms at the 1 and 3 positions[1]. Recognized as a critical structural motif in flavor chemistry—particularly in passion fruit aroma derivatives—and as a versatile building block in stereoselective organic synthesis, its accurate structural elucidation is paramount. Because the 1,3-oxathiane ring adopts a non-planar chair conformation with distinct axial and equatorial environments, researchers must employ a multi-modal spectroscopic approach. This whitepaper provides an in-depth, causality-driven analysis of the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for **2-methyl-1,3-oxathiane**.

## Logical Workflow for Spectroscopic Elucidation

To ensure rigorous structural validation, scientists must integrate data across three primary domains: molecular mass and fragmentation (MS), functional group vibration (IR), and atomic environment mapping (NMR). The workflow below outlines the self-validating system required for comprehensive analysis.



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Caption: Logical workflow for the multi-modal spectroscopic elucidation of **2-methyl-1,3-oxathiane**.

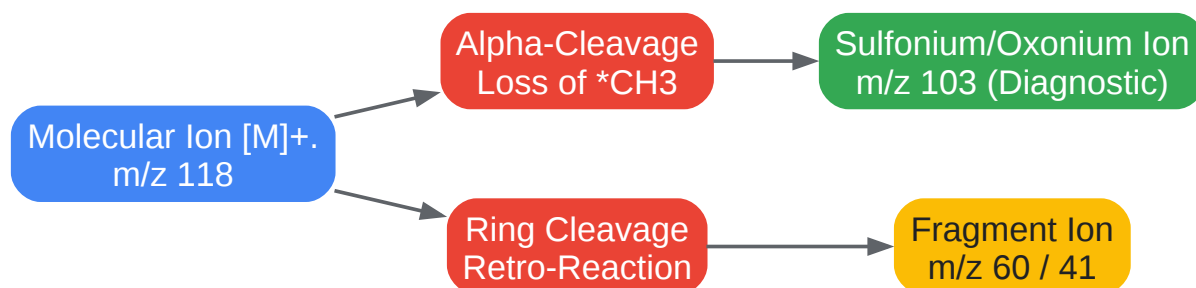
## Mass Spectrometry (EI-MS) Profiling

Electron Ionization Mass Spectrometry (EI-MS) provides definitive evidence of the molecular weight and structural connectivity. The monoisotopic mass of **2-methyl-1,3-oxathiane** is 118.045 Da<sup>[1]</sup>.

Under standard 70 eV EI conditions, the molecular ion  $[M]^+$  at  $m/z$  118 is typically visible but undergoes rapid and highly specific fragmentation. The most critical diagnostic feature of **2-methyl-1,3-oxathiane** is the prominent  $[M-CH_3]^+$  even-electron (EE) ion at  $m/z$  103<sup>[2]</sup>.

Causality of Fragmentation: The alpha-cleavage resulting in the loss of the C2-methyl radical is thermodynamically favored. The resulting cation at C2 is powerfully stabilized by resonance from the lone pairs of the adjacent oxygen and sulfur atoms, forming a highly stable oxonium/sulfonium hybrid ion. As noted in comprehensive EI-MS studies, the extreme abundance of this 103 Da peak is a unique diagnostic marker that differentiates **2-methyl-1,3-**

**oxathianes** from other structural isomers[2]. Subsequent retro-ring cleavage yields lower mass fragments such as  $m/z$  60 and 41, which are characteristic of thioacetal derivatives[3].



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Caption: Primary EI-MS fragmentation pathways for **2-methyl-1,3-oxathiane** yielding diagnostic ions.

**Table 1: Key EI-MS Fragment Ions**

m/z Value	Ion Type	Relative Abundance	Structural Assignment / Causality
118	[M] <sup>+</sup>	Low-Medium	Molecular ion (C <sub>5</sub> H <sub>10</sub> OS <sup>+</sup> ) confirming the intact mass[4].
103	[M-CH <sub>3</sub> ] <sup>+</sup>	Base Peak (100%)	Loss of C2 methyl; hyper-stabilized by O and S heteroatoms[2].
60	Fragment	High	Ring cleavage product (C <sub>2</sub> H <sub>4</sub> S <sup>+</sup> )[3].
41	Fragment	High	Hydrocarbon fragment (C <sub>3</sub> H <sub>5</sub> <sup>+</sup> )[3].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for mapping the atomic environment and conformational state of the 1,3-oxathiane ring. Due to the differing electronegativities and atomic radii of oxygen and sulfur, the ring is asymmetrically puckered, which strongly influences chemical shifts and coupling constants[5].

<sup>1</sup>H NMR Dynamics: The most deshielded proton is located at the C2 position, flanked by both the strongly electronegative oxygen and the polarizable sulfur. It typically resonates as a quartet around 4.50–4.85 ppm due to scalar coupling with the adjacent C2-methyl group[3]. The C2-methyl group itself appears as a distinct doublet near 1.40–1.50 ppm. The ring protons (C4, C5, C6) exhibit complex multiplets due to axial-equatorial coupling in the chair conformation. The C6 protons (adjacent to oxygen) are shifted further downfield (3.5–4.2 ppm) compared to the C4 protons (adjacent to sulfur, 2.5–3.1 ppm).

<sup>13</sup>C NMR Dynamics: The C2 carbon is highly diagnostic, appearing at approximately 75–85 ppm. This chemical shift is intermediate between a typical acetal (O-C-O, ~100 ppm) and a dithioacetal (S-C-S, ~50 ppm), perfectly reflecting the mixed O-C-S stereoelectronic environment[5].

## Table 2: Representative NMR Assignments for 2-Methyl-1,3-oxathiane

Nucleus	Position	Chemical Shift (ppm)	Multiplicity	Causality / Assignment
<sup>1</sup> H	C2-H	4.50 - 4.85	q (J ~ 6 Hz)	Deshielded by O and S; coupled to CH <sub>3</sub> [3].
<sup>1</sup> H	C6-H <sub>2</sub>	3.50 - 4.20	m	Deshielded by adjacent Oxygen.
<sup>1</sup> H	C4-H <sub>2</sub>	2.50 - 3.10	m	Deshielded by adjacent Sulfur[3].
<sup>1</sup> H	C5-H <sub>2</sub>	1.50 - 2.00	m	Aliphatic ring backbone.
<sup>1</sup> H	C2-CH <sub>3</sub>	1.40 - 1.50	d (J ~ 6 Hz)	Coupled to C2 methine proton[3].
<sup>13</sup> C	C2	75.0 - 85.0	CH	Mixed O-C-S thioacetal carbon[5].
<sup>13</sup> C	C6	65.0 - 70.0	CH <sub>2</sub>	Adjacent to Oxygen.
<sup>13</sup> C	C4	25.0 - 30.0	CH <sub>2</sub>	Adjacent to Sulfur.
<sup>13</sup> C	C2-CH <sub>3</sub>	20.0 - 22.0	CH <sub>3</sub>	Aliphatic methyl group.

## Infrared (IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. While **2-methyl-1,3-oxathiane** lacks strong chromophores like carbonyls or hydroxyls, its fingerprint region is highly characteristic[4].

- C-O-C Asymmetric Stretch: A strong, broad absorption band is observed between 1050 and 1150  $\text{cm}^{-1}$ , characteristic of the ether-like linkage in the ring[3].
- C-S Stretch: A weaker, but distinct band appears in the 600–720  $\text{cm}^{-1}$  region, confirming the presence of the thioether linkage[3].
- Aliphatic C-H Stretches: Multiple bands between 2850 and 2980  $\text{cm}^{-1}$  correspond to the  $\text{sp}^3$  C-H stretching of the ring methylenes and the C2-methyl group[3].

## Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to when acquiring spectroscopic data for 1,3-oxathianes.

### Protocol A: GC-EI-MS Acquisition

- Sample Preparation: Dilute **2-methyl-1,3-oxathiane** to 10-50 ppm in a high-purity, low-boiling solvent (e.g., GC-grade dichloromethane or hexane).
- System Blank Validation: Inject a pure solvent blank to establish a baseline and confirm the absence of column bleed or carryover.
- Chromatography: Inject 1  $\mu\text{L}$  splitless onto a non-polar capillary column (e.g., HP-5MS). Program the oven from 50°C (hold 1 min) to 250°C at 10°C/min.
- Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C.
- Data Validation: Ensure the  $m/z$  103 peak dominates the spectrum. Compare the fragmentation pattern against the NIST mass spectral library[4].

### Protocol B: High-Resolution NMR Acquisition

- Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Shimming & Tuning: Perform automated 3D shimming to achieve a TMS line width of < 1.0 Hz. Tune the probe specifically for  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.

- <sup>1</sup>H Acquisition: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.
- <sup>13</sup>C Acquisition: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Use a D1 of 2 seconds to ensure complete relaxation of the unprotonated/quaternary-like carbons.
- Referencing: Reference the <sup>1</sup>H spectrum to TMS (0.00 ppm) and the <sup>13</sup>C spectrum to the central CDCl<sub>3</sub> triplet (77.16 ppm).

## References

- Title: **2-methyl-1,3-oxathiane** (C<sub>5</sub>H<sub>10</sub>OS) - PubChemLite Source: uni.lu URL:[[Link](#)]
- Title: **2-Methyl-1,3-oxathiane** | C<sub>5</sub>H<sub>10</sub>OS | CID 542685 - PubChem Source: nih.gov URL: [[Link](#)]
- Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: AIP Publishing URL:[[Link](#)]
- Title: US4220561A - Oxathiane and oxathiolane derivatives as perfuming agents Source: Google Patents URL
- Title: Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones Source: The Journal of Organic Chemistry - ACS Publications URL:[[Link](#)]

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## Sources

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- 2. [pubs.aip.org \[pubs.aip.org\]](#)

- [3. US4220561A - Oxathiane and oxathiolane derivatives as perfuming agents - Google Patents \[patents.google.com\]](#)
- [4. 2-Methyl-1,3-oxathiane | C5H10OS | CID 542685 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
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